molecular formula C10H12ClNO B12977094 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B12977094
M. Wt: 197.66 g/mol
InChI Key: VYRHVLAEKDGEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H12ClNO. It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group on a tetrahydronaphthalene backbone.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H12ClNO/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,9,13H,1-3,12H2

InChI Key

VYRHVLAEKDGEIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like iron(III) chloride .

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol include:

    5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar tetrahydronaphthalene backbone but lacks the chlorine and hydroxyl groups.

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but with an amino group at a different position.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Another related compound with a different substitution pattern.

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